molecular formula C8H11ClN2O2 B14323269 (E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile CAS No. 100158-69-8

(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile

Cat. No.: B14323269
CAS No.: 100158-69-8
M. Wt: 202.64 g/mol
InChI Key: MCNYJZYFQRBNKR-FNORWQNLSA-N
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Description

(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile is an organic compound with a complex structure that includes multiple functional groups such as a nitrile, an ester, and an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of an appropriate alkene with a chlorinating agent to introduce the chlorine atom. This is followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The ester and amine functionalities are then introduced through subsequent reactions, such as esterification and amination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ester and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-chloro-3-[[(methoxy)carbonyl]methylamino]-2-propene nitrile : Similar structure but with a methoxy group instead of an ethoxy group.
  • (E)-2-chloro-3-[[(propoxy)carbonyl]methylamino]-2-propene nitrile : Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile may confer unique properties, such as different solubility or reactivity compared to its analogs. This can influence its suitability for specific applications in research and industry.

Properties

CAS No.

100158-69-8

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

ethyl 2-[[(E)-2-chloro-2-cyanoethenyl]-methylamino]acetate

InChI

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-11(2)5-7(9)4-10/h5H,3,6H2,1-2H3/b7-5+

InChI Key

MCNYJZYFQRBNKR-FNORWQNLSA-N

Isomeric SMILES

CCOC(=O)CN(C)/C=C(\C#N)/Cl

Canonical SMILES

CCOC(=O)CN(C)C=C(C#N)Cl

Origin of Product

United States

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